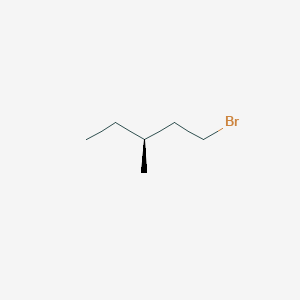

(S)-1-Bromo-3-methylpentane

Description

Contextual Significance within Asymmetric Synthesis and Organic Chemistry Research

The field of asymmetric synthesis, which aims to create chiral molecules as a single enantiomer, is of utmost importance in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. du.ac.in Many biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. du.ac.in (S)-1-Bromo-3-methylpentane plays a crucial role in this context as a chiral synthon. Its primary utility lies in its reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the bromine atom acts as a good leaving group. This allows for the covalent attachment of the chiral 3-methylpentyl fragment to a variety of nucleophiles, thereby constructing more complex molecules with a defined stereocenter.

The significance of this specific chiral building block is underscored by the established principle that the stereochemistry of a molecule can dramatically affect its in vivo efficacy and interaction with biological systems, such as enzymes and receptors. nih.govresearchgate.net Research has demonstrated that the substitution of a hydroxyl group with a halogen, and the specific stereochemical arrangement of that halogen-bearing carbon, can significantly alter bioactivity. nih.gov Therefore, the availability of enantiomerically pure this compound provides researchers with a reliable tool to investigate the structure-activity relationships of chiral molecules and to synthesize target compounds with high stereochemical fidelity. Its applications are found in the synthesis of fine chemicals, fragrances, polymers, and as a key intermediate for various pharmaceutical and agrochemical products. lookchem.com

Historical Perspectives on Chiral Halides in Advanced Synthetic Methodologies

Historically, alkyl halides have been recognized as fundamental and versatile intermediates in organic synthesis. ijrpr.com Traditional methods for their preparation included the halogenation of alkanes or substitution reactions of alcohols. ijrpr.com For many years, the presence of a halogen in a molecule was primarily seen as a handle for further functionalization rather than a key feature of the final bioactive compound.

The evolution of asymmetric synthesis brought a new perspective to the role of chirality. The introduction of chiral auxiliaries in the 1970s and 1980s by chemists like E.J. Corey and Barry Trost marked a significant milestone, providing reliable methods for controlling stereochemistry. wikipedia.org In parallel, the importance of enantiomeric purity in drug design became increasingly apparent. A historical example of the significance of chiral halides in medicine is the use of anesthetics like halothane (B1672932) and isoflurane, both of which are chiral alkyl halides and are included on the World Health Organization's list of essential medicines. nih.govresearchgate.net Early beliefs that anesthetics acted through non-specific mechanisms were challenged by the observation of stereospecific effects in their binding and activity, highlighting the importance of the defined three-dimensional structure of these halogenated molecules. nih.gov This historical context demonstrates the shift from viewing alkyl halides as simple reactive intermediates to recognizing the critical role that a stereochemically defined halogen-containing center can play in biological activity, paving the way for the strategic use of specific chiral halides like this compound in modern synthetic chemistry.

Current Research Objectives and Scope of Investigations on this compound

Contemporary research in organic synthesis continues to focus on the development of novel and highly efficient stereoselective reactions. organic-chemistry.org A significant trend is the move beyond using chiral halides merely as synthetic intermediates towards understanding and utilizing them as integral, bioactive components of a molecule. nih.govresearchgate.net The scientific community is increasingly investigating how the halogen atom itself can participate in crucial binding interactions, such as halogen bonding, within biological systems. nih.gov

Current investigations involving chiral bromoalkanes like this compound are multifaceted. One major objective is the development of more sustainable and selective methods for their synthesis and subsequent reactions. This includes the use of enantioselective catalysis to install the halogen with high precision, minimizing waste and improving efficiency. organic-chemistry.org For related chiral bromo-esters, research questions focus on understanding how the stereocenter influences reactivity in modern cross-coupling reactions, often employing computational studies to predict and rationalize stereochemical outcomes.

Furthermore, the scope of investigation has broadened to include novel applications in materials science, such as the synthesis of chiral perovskites where chiral organic ligands, sometimes containing halides, are used to induce specific chiroptical properties. mdpi.comtue.nl The discovery of new phenomena like "orientational chirality" in complex molecules, which are synthesized using asymmetric methods, also points to the expanding frontiers of stereochemistry where chiral building blocks are essential. frontiersin.org Therefore, the ongoing research involving this compound and similar compounds is aimed at not only optimizing their use in the synthesis of known target molecules but also at discovering new functionalities and applications for these fundamental chiral synthons.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃Br | ontosight.ai |

| Molecular Weight | 165.07 g/mol | nih.gov |

| IUPAC Name | (3S)-1-bromo-3-methylpentane | nih.gov |

| Boiling Point | 145-147 °C | ontosight.ai |

| Density | ~1.23 g/cm³ | ontosight.ai |

| Appearance | Colorless liquid | lookchem.com |

Table 2: Synthetic Reactions Involving Alkyl Halides

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Nucleophilic Substitution (SN2) | A one-step reaction where a nucleophile attacks the carbon and displaces the leaving group (bromide) from the opposite side, resulting in an inversion of stereochemistry if the carbon is a stereocenter. | This is a primary reaction pathway for this compound, allowing the introduction of the chiral alkyl group into a new molecule with predictable stereochemistry. |

| Nucleophilic Substitution (SN1) | A two-step reaction involving the formation of a planar carbocation intermediate. If the starting material is chiral, this typically leads to a mixture of enantiomers (racemization). | While possible, especially with weaker nucleophiles or protic solvents, this pathway is often less desirable when stereochemical control is the goal. masterorganicchemistry.com |

| Elimination (E2) | A one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, forming a double bond. | This is a potential competing reaction, especially with strong, bulky bases, leading to the formation of alkenes like 3-methyl-1-pentene. |

Structure

3D Structure

Properties

Molecular Formula |

C6H13B |

|---|---|

Molecular Weight |

165.07 g/mol |

IUPAC Name |

(3S)-1-bromo-3-methylpentane |

InChI |

InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

MDCCBJLCTOTLKM-LURJTMIESA-N |

SMILES |

CCC(C)CCBr |

Isomeric SMILES |

CC[C@H](C)CCBr |

Canonical SMILES |

CCC(C)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Bromo 3 Methylpentane

Enantioselective Synthesis Strategies and Their Development

Chiral Auxiliary-Mediated Approaches to Enantiopure Bromoalkanes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While not a direct method for the bromination of a pre-existing chiral center, this approach can be used to construct the chiral carbon framework and subsequently introduce the bromine atom.

One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates. For instance, a carboxylic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. acs.orgacs.org The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with an appropriate electrophile.

To synthesize (S)-1-Bromo-3-methylpentane via this route, one could envision a multi-step sequence. For example, an acetic acid derivative attached to a chiral auxiliary could be alkylated with an ethyl group, followed by a second alkylation with a propyl group. Subsequent reduction of the carbonyl group and conversion of the resulting alcohol to the bromide would be required. A more direct, albeit still multi-step, conceptual approach using a pseudoephedrine auxiliary is outlined below.

Conceptual Synthetic Route Using a Pseudoephedrine Auxiliary:

Acylation: (1R,2R)-Pseudoephedrine is acylated with 3-methylpentanoyl chloride to form the corresponding amide.

Asymmetric Deprotonation and Alkylation: This step is not directly applicable for creating the 3-methylpentane core itself but is a general strategy for creating α-chiral centers.

Auxiliary Removal and Functional Group Transformation: The chiral auxiliary would be cleaved to yield an enantiomerically enriched carboxylic acid, which would then need to be reduced to the corresponding alcohol, (S)-3-methyl-1-pentanol. This alcohol can then be converted to this compound via methods described in section 2.2.

The diastereoselectivity of the alkylation step in such auxiliary-controlled reactions is often very high, as shown in the interactive table below, which illustrates typical diastereomeric ratios achieved in the alkylation of pseudoephedrine amides. proquest.com

| Electrophile | Diastereomeric Ratio (dr) |

| Methyl iodide | >99:1 |

| Ethyl iodide | 98:2 |

| n-Propyl iodide | 97:3 |

| Isopropyl iodide | 95:5 |

This table presents typical diastereoselectivities for the alkylation of pseudoephedrine amides with various alkyl halides, demonstrating the high level of stereocontrol achievable with this chiral auxiliary.

Asymmetric Catalysis in the Construction of Chiral Halogenated Compounds

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The development of catalytic enantioselective halogenation reactions is an active area of research. nih.gov

While a direct catalytic asymmetric bromination of 3-methylpentane to give the (S)-enantiomer is not yet established, related transformations highlight the potential of this strategy. For instance, enantioselective bromolactonization reactions, catalyzed by chiral Lewis acids or organocatalysts, can generate stereogenic carbon-bromine bonds with high enantioselectivity. These reactions proceed through the activation of a brominating agent by the chiral catalyst, followed by an enantioselective attack on a double bond within the substrate.

A hypothetical application to a precursor of this compound could involve the enantioselective bromination of an appropriately substituted alkene, followed by subsequent chemical transformations to arrive at the target molecule. The success of such a strategy would depend on the development of a catalyst system that is effective for the specific substrate.

The table below shows representative results for the enantioselective bromolactonization of unsaturated carboxylic acids, a well-studied example of asymmetric catalysis for C-Br bond formation.

| Substrate | Catalyst | Enantiomeric Excess (ee) |

| 4-phenyl-4-pentenoic acid | Chiral Amine | 95% |

| 5-phenyl-4-pentenoic acid | Chiral Phosphoric Acid | 92% |

| 4-methyl-4-pentenoic acid | Chiral Lewis Acid | 88% |

This table illustrates the high levels of enantioselectivity that can be achieved in asymmetric bromolactonization reactions using different types of chiral catalysts.

Biocatalytic Pathways for Stereoselective Bromination Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Halogenase enzymes, in particular, are capable of catalyzing the regioselective and stereoselective halogenation of a wide range of organic substrates. pnas.orgrsc.org

The majority of known halogenases act on electron-rich aromatic substrates or activated aliphatic positions. nih.gov However, the discovery of radical halogenases that can functionalize unactivated C-H bonds has opened up new possibilities for the direct, selective halogenation of alkanes. researchgate.net

The biocatalytic synthesis of this compound would ideally involve a halogenase capable of selectively brominating the C1 position of 3-methylpentane with (S)-stereochemistry at the C3 position. While no such specific enzyme has been reported to date, the rapid advances in enzyme discovery and protein engineering suggest that such a biocatalyst could be developed in the future. The challenges lie in controlling both the regioselectivity (C1 vs. other positions) and the stereoselectivity.

The table below summarizes the types of halogenases and their typical substrates, highlighting the current scope of biocatalytic halogenation.

| Halogenase Type | Typical Substrates | Selectivity |

| Flavin-dependent Halogenases | Aromatic compounds (e.g., tryptophan) | Regioselective |

| Heme-dependent Haloperoxidases | Electron-rich arenes and alkenes | Generally low selectivity |

| Non-heme Iron Halogenases | Aliphatic C-H bonds | Regio- and stereoselective |

This table provides an overview of the major classes of halogenase enzymes and their applications in biocatalytic halogenation.

Stereospecific Functionalization Routes for its Formation

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. These methods are highly valuable for the synthesis of enantiomerically pure compounds when a chiral precursor is available. For the synthesis of this compound, the readily available chiral alcohol, (S)-3-methyl-1-pentanol, is an ideal starting material.

Stereoinvertive Transformations for this compound Synthesis

Stereoinvertive transformations proceed with an inversion of configuration at the stereogenic center. The conversion of a chiral alcohol to a chiral alkyl bromide often proceeds via an SN2 mechanism, which is inherently stereoinvertive.

Reaction with Phosphorus Tribromide (PBr3)

The reaction of a primary alcohol with phosphorus tribromide is a classic method for the synthesis of primary alkyl bromides. masterorganicchemistry.com The reaction proceeds with inversion of configuration at the chiral center. Therefore, to synthesize this compound, one would start with (R)-3-methyl-1-pentanol. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an SN2 fashion. libretexts.org

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide, such as carbon tetrabromide (CBr4). organic-chemistry.orgjk-sci.com This reaction also proceeds with a clean inversion of stereochemistry at the reacting center, consistent with an SN2 mechanism. commonorganicchemistry.com Thus, (S)-3-methyl-1-pentanol would be converted to (R)-1-Bromo-3-methylpentane, and the corresponding (R)-alcohol would be required to obtain the (S)-bromoalkane.

The table below summarizes the expected stereochemical outcomes and typical yields for these stereoinvertive bromination methods.

| Starting Alcohol | Reagent | Product | Stereochemistry | Typical Yield |

| (R)-3-methyl-1-pentanol | PBr3 | This compound | Inversion | 80-95% |

| (R)-3-methyl-1-pentanol | PPh3, CBr4 | This compound | Inversion | 85-98% |

This table details the stereoinvertive synthesis of this compound from the corresponding chiral alcohol using standard brominating agents.

Retention of Configuration Methodologies in Halogenation Reactions

While less common, methods that proceed with retention of configuration at the stereocenter are also of significant synthetic interest. These reactions typically involve a double inversion mechanism or a pathway that avoids direct nucleophilic attack at the chiral center.

Another approach that can lead to retention of configuration is the reaction of certain alcohols with N-bromosuccinimide (NBS) and triphenylphosphine (PPh3). While often leading to inversion, the stereochemical outcome can be influenced by the substrate and reaction conditions. For example, the bromination of β-aryl alcohols with NBS and a thiourea additive has been shown to proceed with retention of configuration through a radical mechanism involving a 1,2-aryl migration. nih.gov Although the substrate is structurally different from 3-methyl-1-pentanol, this demonstrates that stereoretentive pathways for alcohol bromination are achievable.

Conceptual Route for Retention of Configuration:

Mesylation: (S)-3-methyl-1-pentanol is converted to its mesylate, a good leaving group, with retention of configuration.

A true retention methodology for a primary alcohol like (S)-3-methyl-1-pentanol to the corresponding bromide is not as straightforward as the inversion pathways. The Mitsunobu reaction, which typically proceeds with inversion, can sometimes be manipulated to give retention, but this is highly substrate-dependent. nih.govbeilstein-journals.org

Stereochemical Investigations and Chiroptical Properties of S 1 Bromo 3 Methylpentane

Enantiomeric Purity and Enantiomeric Excess Analysis Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in many applications.

Chiral chromatography is the most widely used technique for separating enantiomers and determining their ratios. chromatographyonline.comgcms.cz Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of (S)-1-Bromo-3-methylpentane.

In chiral GC, a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative, is used. chromatographyonline.comgcms.cz The two enantiomers of 1-bromo-3-methylpentane (B1293714) interact diastereomerically with the CSP, leading to different retention times and, consequently, their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Chiral GC is particularly suitable for volatile compounds like halogenated hydrocarbons. nih.gov

Table 3: Hypothetical Chiral GC Data for a Mixture of 1-Bromo-3-methylpentane Enantiomers

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-1-Bromo-3-methylpentane | 15.2 | 1000 |

Enantiomeric Excess (ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100% = 80%

Similarly, chiral HPLC utilizes a column packed with a CSP. phenomenex.comheraldopenaccess.uschiralpedia.com For a non-polar compound like 1-bromo-3-methylpentane, a normal-phase HPLC system with a polysaccharide-based CSP would be a suitable choice. phenomenex.comsigmaaldrich.com The differential interaction between the enantiomers and the CSP allows for their separation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). slideshare.net These are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). organicchemistrydata.orgslideshare.net

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 1-bromo-3-methylpentane, it forms diastereomeric complexes with each enantiomer. These transient complexes have different magnetic environments, which can lead to the separation of signals for corresponding protons or carbons in the NMR spectrum. slideshare.net By integrating the signals of the resolved peaks, the ratio of the enantiomers and the enantiomeric excess can be determined.

Table 4: Hypothetical ¹H NMR Data for a Mixture of 1-Bromo-3-methylpentane Enantiomers with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) - (R)-enantiomer complex | Chemical Shift (ppm) - (S)-enantiomer complex | Integral Ratio (R:S) |

|---|---|---|---|

| -CH₂Br | 3.55 | 3.60 | 1 : 9 |

Note: This data is hypothetical to illustrate the principles of using chiral shift reagents in NMR.

Conformational Analysis and Stereodynamic Aspects of this compound

The analysis of these conformational preferences primarily involves examining the torsional strain (from eclipsing interactions) and steric strain (from repulsive van der Waals interactions between bulky groups). This is typically visualized using Newman projections along key C-C bonds. For this compound, the most significant rotations to consider are around the C2-C3 and C1-C2 bonds.

Rotation Around the C2-C3 Bond

Viewing the molecule along the C2-C3 bond allows for an analysis analogous to that of its parent alkane, 3-methylpentane. The front carbon (C2) is attached to the bromoethyl group (-CH₂CH₂Br), a hydrogen atom, and another hydrogen atom. The back carbon (C3) is the chiral center, bonded to a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a hydrogen atom.

The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. The most stable staggered conformation is the one where the largest substituents on C2 (the bromoethyl group) and C3 (the ethyl group) are positioned 180° apart, in an anti-periplanar arrangement, to minimize steric hindrance. Conformations where these large groups are 60° apart are known as gauche and are of higher energy due to steric repulsion.

Based on studies of 3-methylpentane, the staggered conformations are significantly more stable than the eclipsed ones, with relative energy differences of approximately 14-17 kJ/mol. fossee.in The relative energies of the staggered conformers themselves differ based on the nature of the gauche interactions (e.g., ethyl vs. methyl, ethyl vs. bromoethyl). The conformer with the bulky ethyl and bromoethyl groups in the anti position is the most stable.

| Dihedral Angle (Bromoethyl-C2-C3-Ethyl) | Conformation | Key Interactions | Estimated Relative Energy (kJ/mol) | Relative Stability |

|---|---|---|---|---|

| 180° | Staggered (Anti) | Large groups are anti-periplanar | 0 (Reference) | Most Stable |

| 60° | Staggered (Gauche) | Gauche interaction between bromoethyl and ethyl groups | ~3.8 | Less Stable |

| 300° (-60°) | Staggered (Gauche) | Gauche interaction between bromoethyl and methyl groups | ~3.4 | Intermediate Stability |

| 0° | Eclipsed | Bromoethyl group eclipsing ethyl group | ~21 | Least Stable (Energy Maximum) |

| 120° | Eclipsed | Bromoethyl group eclipsing hydrogen | ~18 | Energy Maximum |

Rotation Around the C1-C2 Bond

Analysis of the rotation around the C1-C2 bond is analogous to the conformational analysis of bromoethane. Here, the front carbon (C1) is attached to the bromine atom and two hydrogen atoms. The back carbon (C2) is attached to the (S)-sec-butyl group, and two hydrogen atoms.

The primary interactions determining the rotational barrier are the eclipsing interactions in the highest-energy conformation. The total rotational barrier in bromoethane is approximately 15 kJ/mol. study.comchegg.comchegg.com This barrier arises from three eclipsing interactions: two H-H interactions and one H-Br interaction. Given that an H-H eclipsing interaction contributes about 4 kJ/mol, the torsional strain for an H-Br eclipsing interaction can be estimated to be around 7 kJ/mol. study.com

Consequently, the staggered conformer, where the bulky bromine atom is anti to the bulky (S)-sec-butyl group, represents the lowest energy state. The two gauche conformations, where bromine is staggered between a hydrogen and the sec-butyl group, are slightly higher in energy. The eclipsed conformations are energy maxima, with the conformation where the bromine atom eclipses the large sec-butyl group being the most energetically unfavorable.

| Interaction Type | Conformation | Estimated Torsional Strain (kJ/mol) |

|---|---|---|

| H eclipsing H | Eclipsed | 4.0 |

| H eclipsing Br | Eclipsed | 7.0 |

| Br eclipsing (S)-sec-butyl group | Eclipsed | >11.0 (Highest Strain) |

| Gauche (Br / (S)-sec-butyl) | Staggered | ~3.0 |

Mechanistic Studies of Reactions Involving S 1 Bromo 3 Methylpentane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. kerala.gov.in These reactions primarily proceed through two distinct mechanisms: the concerted, bimolecular SN2 pathway and the stepwise, unimolecular SN1 pathway. libretexts.org The structure of (S)-1-Bromo-3-methylpentane as a primary alkyl halide strongly dictates which of these pathways is favored under various conditions.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchemicalnote.com This concerted mechanism involves a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.com

Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile]. libretexts.orgmasterorganicchemistry.com For primary alkyl halides like this compound, the SN2 pathway is highly favored because the carbon atom bearing the leaving group is relatively unhindered, allowing for easy access by the nucleophile. chemicalnote.comyoutube.com Steric hindrance is a major barrier to the SN2 reaction, which explains the general reactivity trend for alkyl halides. chemicalnote.commasterorganicchemistry.com

| Substrate Type | Relative Reactivity in SN2 | Reason |

|---|---|---|

| Methyl (CH₃-Br) | Very High | Least sterically hindered. |

| Primary (R-CH₂-Br) | High | Low steric hindrance. |

| Secondary (R₂-CH-Br) | Low | Moderate steric hindrance. |

| Tertiary (R₃-C-Br) | Very Low / No Reaction | Severe steric hindrance. |

Stereochemistry: A hallmark of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. chemistrysteps.com This leads to a predictable and specific stereochemical outcome: an inversion of configuration at the reaction center, often called a Walden inversion. masterorganicchemistry.comjove.com

In the case of this compound, the reaction occurs at the C1 carbon, which is not the chiral center. The chiral center is at C3. Therefore, the SN2 reaction proceeds with the substitution of bromine by a nucleophile at C1, and the configuration at the C3 stereocenter remains unchanged. For example, the reaction with sodium iodide in acetone (B3395972) would yield (S)-1-iodo-3-methylpentane. Although the core chirality of the molecule is preserved, the Cahn-Ingold-Prelog priority of the substituent at C1 changes, which is reflected in the product's name.

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com

The rate of an SN1 reaction depends only on the concentration of the substrate (Rate = k[this compound]), as the formation of the carbocation is the slow step. youtube.com The feasibility of an SN1 reaction is directly tied to the stability of the carbocation intermediate. The order of carbocation stability is tertiary > secondary > primary > methyl. youtube.com

Because this compound is a primary alkyl halide, it is not expected to react via an SN1 mechanism under normal conditions. youtube.com The formation of a primary carbocation is energetically highly unfavorable. masterorganicchemistry.com However, if conditions were to force the formation of the initial 3-methylpentyl-1-carbocation, it would be subject to immediate rearrangement to a more stable carbocation. libretexts.org This occurs through a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. organicchemistrytutor.com

Potential SN1 Rearrangement Pathway:

Formation of Unstable Primary Carbocation: The C-Br bond breaks, forming the highly unstable 3-methylpentan-1-yl carbocation.

1,2-Hydride Shift: A hydride from the C2 position shifts to the C1 position.

Formation of a More Stable Carbocation: This shift results in the formation of the more stable 3-methylpentan-3-yl carbocation (a tertiary carbocation).

Nucleophilic Attack: The nucleophile then attacks this rearranged tertiary carbocation, leading to a rearranged substitution product.

Therefore, any products formed via an SN1 pathway would be derived almost exclusively from the rearranged tertiary carbocation, not the initial primary one. libretexts.org

The choice of solvent and nucleophile is critical in directing the reaction of this compound toward a specific substitution pathway.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate and the departing halide ion in SN1 reactions, thus favoring the SN1 pathway. youtube.comlibretexts.org However, for a primary halide, this is usually insufficient to promote SN1 over other pathways. These solvents can also solvate the nucleophile through hydrogen bonding, which hinders its reactivity and disfavors the SN2 pathway. chemistrysteps.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions. chemistrysteps.com This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the rate of SN2 reactions. masterorganicchemistry.com

Nucleophile Structure:

Strong Nucleophiles (often negatively charged, e.g., I⁻, RS⁻, CN⁻, N₃⁻) favor the SN2 mechanism. youtube.com Their high reactivity promotes the concerted displacement of the leaving group. masterorganicchemistry.com

Weak Nucleophiles (typically neutral, e.g., H₂O, ROH) are not reactive enough to perform a backside attack efficiently. They favor the SN1 mechanism, where they wait for the formation of a carbocation before attacking. libretexts.orgyoutube.com

For this compound, an SN2 reaction is the most probable substitution pathway. To maximize the yield of the SN2 product, one would use a strong nucleophile in a polar aprotic solvent.

| Factor | Favors SN2 | Favors SN1 |

|---|---|---|

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary |

| Nucleophile | Strong, high concentration | Weak, low concentration |

| Solvent | Polar Aprotic (DMSO, Acetone) | Polar Protic (H₂O, EtOH) |

| Rearrangement | Not possible | Possible |

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions compete with substitution and result in the formation of an alkene. masterorganicchemistry.com They involve the removal of the leaving group and a proton from an adjacent carbon (a β-hydrogen).

E2 Pathway: The E2 (Elimination, Bimolecular) reaction is a concerted process where a strong base removes a β-hydrogen at the same time the C-X bond breaks and the π-bond forms. masterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. For this compound, the β-hydrogens are located on the C2 carbon. Since there is only one adjacent carbon with hydrogens, there is no issue of regioselectivity (i.e., Zaitsev vs. Hofmann products). chemistrysteps.com The E2 reaction will produce only one constitutional isomer: 3-methylpent-1-ene . Furthermore, because the resulting double bond is terminal, stereoselectivity (formation of E/Z isomers) is not a factor.

E1 Pathway: The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com A weak base removes a proton from a carbon adjacent to the carbocation. Since the E1 reaction of this compound would involve the rearranged tertiary carbocation, elimination would occur to form the most stable (most substituted) alkene, in accordance with Zaitsev's rule. chemistrysteps.comyoutube.com This would lead to a mixture of 3-methylpent-2-ene (as E/Z isomers) and 2-ethylbut-1-ene .

The competition between substitution (SN2) and elimination (E2) is a key consideration for primary alkyl halides like this compound. rsc.orglibretexts.org

Role of the Base/Nucleophile: The outcome is primarily determined by the nature of the attacking species.

Strong, Unhindered Nucleophiles/Bases (e.g., NaOH, CH₃O⁻): For primary halides, SN2 is generally favored over E2 because the backside attack is sterically accessible. libretexts.org

Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻): These bulky bases find it difficult to act as nucleophiles and attack the carbon atom. Instead, they preferentially act as bases, removing a proton from the less hindered β-carbon. This strongly favors the E2 pathway. libretexts.org

Weak Nucleophiles/Bases (e.g., H₂O, CH₃OH): These conditions would favor SN1/E1, but these pathways are very slow for primary halides and generally not significant unless forced by high temperatures, which tend to favor elimination over substitution. masterorganicchemistry.comyoutube.com

Radical Reactions and Organometallic Coupling Studies

The study of radical reactions and organometallic coupling of this compound offers insights into fundamental aspects of reaction stereochemistry and the formation of carbon-carbon bonds.

The initiation of radical reactions involving this compound typically proceeds through the homolytic cleavage of the carbon-bromine bond. This process, often induced by thermal or photochemical means, generates a bromine radical and a (S)-3-methylpentyl radical.

Reaction: (S)-CH₃CH₂CH(CH₃)CH₂CH₂Br → (S)-CH₃CH₂CH(CH₃)CH₂CH₂• + Br•

The stereochemical integrity of the chiral center in the resulting (S)-3-methylpentyl radical is a key area of investigation. Due to the free rotation around the carbon-carbon single bonds, and the trigonal planar geometry of the radical center in many alkyl radicals, there is a potential for racemization if the chiral center is directly involved or in close proximity to the radical center. However, in the case of the (S)-3-methylpentyl radical, the stereocenter is at the 3-position, sufficiently removed from the primary radical at the 1-position. This spatial separation generally results in the retention of the original stereochemistry at the chiral center during subsequent propagation steps, as the radical reactions occur at the achiral primary carbon.

Subsequent propagation steps in a typical radical halogenation, for instance, would involve the abstraction of a hydrogen atom from a suitable donor by the (S)-3-methylpentyl radical, or its reaction with a halogen molecule. The stereochemistry of the final product is thus dictated by the fate of this radical intermediate.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of chiral electrophiles like this compound allows for the investigation of the stereospecificity of these transformations. The reaction of this compound with various organometallic reagents, such as Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling), can potentially lead to the formation of new carbon-carbon bonds with either retention or inversion of the original stereochemistry.

The stereochemical outcome is highly dependent on the reaction mechanism, which is influenced by factors such as the metal catalyst (e.g., palladium, nickel), the ligands coordinated to the metal, and the nature of the organometallic reagent. For primary alkyl halides like this compound, the reaction at the carbon-bromine bond does not directly involve the chiral center. Therefore, the stereochemistry at the 3-position is generally expected to be retained throughout the coupling process.

Below is a representative table illustrating the expected products and stereochemical outcomes for the cross-coupling of this compound with a generic Grignard reagent (R-MgBr) under different hypothetical catalytic conditions that are known to influence the stereochemical course of similar reactions.

| Catalyst System | Organometallic Reagent | Expected Major Product | Stereochemical Outcome at C-3 | Plausible Mechanistic Pathway |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CH₃MgBr | (S)-3-methylhexane | Retention | Oxidative addition, transmetalation, reductive elimination |

| Ni(dppp)Cl₂ | PhMgBr | (S)-3-methyl-1-phenylpentane | Retention | Similar to Pd-catalyzed cycle, potential for radical intermediates |

This table is illustrative and based on general principles of cross-coupling reactions. Specific experimental results for this compound may vary.

Applications of S 1 Bromo 3 Methylpentane As a Chiral Synthon in Organic Synthesis

Precursor in Asymmetric Synthesis of Chiral Alcohols, Amines, and Other Heteroatom Compounds

(S)-1-Bromo-3-methylpentane is a key starting material for the synthesis of a range of chiral molecules containing heteroatoms, such as alcohols and amines. The primary route for these transformations involves nucleophilic substitution reactions where the bromide, a good leaving group, is displaced by a nucleophile.

For the synthesis of chiral alcohols, the Grignard reagent derived from this compound, namely (S)-3-methylpentylmagnesium bromide, is a powerful tool. This organometallic reagent can react with various electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds and introduce the chiral (S)-3-methylpentyl moiety. The reaction of (S)-3-methylpentylmagnesium bromide with formaldehyde, followed by an acidic workup, yields (S)-3-methylpentan-1-ol. Similarly, reaction with other aldehydes or ketones can produce a variety of chiral secondary and tertiary alcohols, respectively. The stereochemical integrity of the chiral center in the Grignard reagent is generally maintained throughout the reaction, ensuring the transfer of chirality to the product.

In the synthesis of chiral amines, this compound can undergo direct reaction with ammonia (B1221849) or primary amines. However, to achieve better control and avoid over-alkylation, indirect methods are often preferred. One common strategy is the Gabriel synthesis, where the bromide reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine, (S)-3-methylpentan-1-amine. This method provides a clean and efficient route to the desired chiral amine.

The versatility of this compound extends to the synthesis of other heteroatom-containing compounds. For instance, reaction with sodium thiocyanate (B1210189) or other sulfur nucleophiles can introduce a thiol or sulfide (B99878) group, respectively, at the chiral center. These reactions typically proceed via an S_N2 mechanism, which involves an inversion of stereochemistry at the carbon atom bearing the leaving group. Therefore, starting with the (S)-enantiomer allows for the predictable formation of the corresponding (R)-configured product.

Role in the Construction of Complex Molecular Architectures

The incorporation of the chiral (S)-3-methylpentyl group can be a critical step in the total synthesis of complex natural products and other biologically active molecules. The defined stereochemistry of this building block allows for the precise construction of intricate three-dimensional structures.

Strategies in Natural Product Total Synthesis Utilizing Chiral Halides

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the general strategy of employing chiral alkyl halides is a cornerstone of modern synthetic organic chemistry. These synthons are often utilized in coupling reactions, such as Suzuki, Stille, or Negishi couplings, to append chiral side chains to a core structure. The formation of the Grignard reagent from this compound would allow its participation in Kumada coupling reactions with aryl or vinyl halides, catalyzed by nickel or palladium complexes. This approach would enable the stereospecific introduction of the (S)-3-methylpentyl group into a variety of complex molecular frameworks.

Enantioselective Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The synthesis of pharmaceutical agents often requires the preparation of single enantiomers, as different enantiomers can exhibit vastly different pharmacological activities. Chiral building blocks like this compound are therefore highly valuable in the pharmaceutical industry. The (S)-3-methylpentyl moiety can be found in the side chains of various biologically active compounds. By using this compound as a starting material, medicinal chemists can ensure the correct stereochemistry at a specific position within a drug candidate, which is crucial for its efficacy and safety.

Utilization in Chiral Ligand Design and Chiral Catalyst Development

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, thereby inducing enantioselectivity in a chemical transformation. The synthesis of novel chiral ligands is an active area of research, and chiral building blocks are essential for this endeavor.

Although direct examples of chiral ligands derived from this compound are not prominent in the literature, the potential for its use is clear. For instance, the corresponding chiral amine, (S)-3-methylpentan-1-amine, could be used as a precursor to synthesize chiral phosphine-amine or bis(oxazoline) ligands. The stereogenic center in the (S)-3-methylpentyl backbone would be positioned to influence the coordination geometry of the metal and, consequently, the stereochemical outcome of the catalyzed reaction. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the phosphorus or oxazoline (B21484) rings.

Formation of Stereodefined Stereogenic Centers in Multi-Step Synthetic Sequences

One of the most fundamental applications of this compound is in the creation of new stereogenic centers with a defined configuration. Through nucleophilic substitution reactions, the chiral information from this synthon can be transferred to a new molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of S 1 Bromo 3 Methylpentane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For (S)-1-bromo-3-methylpentane, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of its covalent framework. While experimental spectra for this specific enantiomer are not widely published, a detailed analysis based on established chemical shift principles and predictive models allows for a confident assignment of all proton and carbon signals.

The structure and numbering scheme for this compound is as follows: Br-CH₂(1)-CH₂(2)-CH(3)(CH₃(3a))-CH₂(4)-CH₃(5)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for each of the non-equivalent protons in the molecule. The electronegative bromine atom significantly deshields the adjacent protons on C1, shifting their resonance downfield. This effect diminishes with distance from the bromine atom. Similarly, the ¹³C NMR spectrum shows six unique carbon signals, with C1 being the most deshielded due to the direct attachment of the bromine atom.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show positive signals for the CH (C3) and CH₃ (C3a, C5) carbons, and negative signals for the CH₂ (C1, C2, C4) carbons. This provides an unambiguous assignment of carbon types.

2D Correlation Spectroscopy: Two-dimensional NMR techniques reveal through-bond correlations, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. Cross-peaks would be expected between protons on adjacent carbons: H1/H2, H2/H3, H3/H4, H3/H3a, and H4/H5. This directly confirms the pentane (B18724) backbone and the position of the methyl branch.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments. For instance, the most downfield proton signals (~3.4 ppm) would show a cross-peak to the most downfield carbon signal (~35 ppm), confirming their assignment as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. Key expected correlations include a cross-peak from the protons of the C3a methyl group to both C3 and C4, and from the H1 protons to C2 and C3, unequivocally locking in the structure.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Carbon Type (from DEPT) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Expected COSY Correlations (with H on...) | Expected HMBC Correlations (with C...) |

| C1 | ~35.5 | CH₂ (Negative) | ~3.41 | Triplet (t) | C2 | C2, C3 |

| C2 | ~32.8 | CH₂ (Negative) | ~1.85 | Multiplet (m) | C1, C3 | C1, C3, C4, C3a |

| C3 | ~38.6 | CH (Positive) | ~1.65 | Multiplet (m) | C2, C4, C3a | C1, C2, C4, C5, C3a |

| C3a | ~19.2 | CH₃ (Positive) | ~0.90 | Doublet (d) | C3 | C2, C3, C4 |

| C4 | ~29.5 | CH₂ (Negative) | ~1.40 | Multiplet (m) | C3, C5 | C2, C3, C5, C3a |

| C5 | ~11.3 | CH₃ (Positive) | ~0.88 | Triplet (t) | C4 | C3, C4 |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.

Molecular Ion Peak: this compound has a molecular formula of C₆H₁₃Br. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation Analysis: The electron ionization (EI) mass spectrum shows predictable fragmentation patterns that further corroborate the structure. The primary fragmentation pathways for 1-bromo-3-methylpentane (B1293714) include:

Loss of Bromine: The C-Br bond is relatively weak, leading to a prominent peak corresponding to the loss of the bromine radical ([M-Br]⁺). This results in the C₆H₁₃⁺ cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is not a major pathway for primary bromoalkanes.

Formation of Stable Carbocations: The subsequent fragmentation of the C₆H₁₃⁺ cation often leads to the formation of more stable secondary or tertiary carbocations. Cleavage at the branched C3 position is common, leading to the formation of stable butyl and propyl fragments.

Interactive Table: Expected Mass Spectrometry Fragments for 1-Bromo-3-methylpentane

| m/z (Mass/Charge) | Ion Formula | Description |

| 164/166 | [C₆H₁₃Br]⁺ | Molecular ion peak (M⁺, M+2⁺), showing the 1:1 isotopic pattern of Bromine. |

| 85 | [C₆H₁₃]⁺ | Loss of a bromine radical ([M-Br]⁺). This is often a very prominent peak. |

| 57 | [C₄H₉]⁺ | Secondary butyl cation, formed by cleavage at the C2-C3 bond. This is often the base peak. |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation, resulting from further fragmentation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its alkyl framework. Key features include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H Bending: Absorptions in the 1375-1465 cm⁻¹ region are due to the bending (scissoring and deformation) vibrations of the C-H bonds.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This peak can sometimes be weak and difficult to distinguish from other vibrations in this region.

Raman Spectroscopy: Raman spectroscopy relies on changes in polarizability during a vibration. While an experimental Raman spectrum for this compound is not readily available, theoretical analysis predicts key features:

Symmetric C-H Stretching: These modes are typically strong in Raman spectra.

C-C Backbone Vibrations: The stretching and bending of the carbon skeleton give rise to signals in the 800-1200 cm⁻¹ range.

C-Br Stretch: The C-Br bond is highly polarizable, making its stretching vibration (expected ~500-600 cm⁻¹) strongly Raman active. This makes Raman spectroscopy a particularly useful tool for observing the C-Br bond, which may be weak or ambiguous in the IR spectrum.

Interactive Table: Key Vibrational Modes for 1-Bromo-3-methylpentane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretching | 2850 - 3000 | Strong | Strong |

| C-H Bending | 1375 - 1465 | Medium | Medium |

| C-C Stretching | 800 - 1200 | Weak-Medium | Medium-Strong |

| C-Br Stretching | 500 - 600 | Medium-Weak | Strong |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule (i.e., distinguishing the 'S' enantiomer from the 'R' enantiomer) is achieved through X-ray crystallography. purechemistry.org However, since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction.

The established method to overcome this is to synthesize a crystalline derivative of the chiral molecule. sci-hub.se This involves reacting the target molecule with a chiral reagent of known absolute configuration that is also a rigid, crystalline solid. This reaction creates a pair of diastereomers which can then be separated and crystallized.

Methodology:

Synthesis of a Derivative: A suitable strategy would involve a nucleophilic substitution reaction. For instance, this compound could be reacted with the carboxylate salt of a heavy-atom-containing chiral acid, such as (1S)-(-)-camphanic acid. This would form a diastereomeric ester.

Crystallization: The resulting ester would likely be a solid compound, which could then be purified and crystallized to produce high-quality single crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis: The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed. The presence of a heavy atom (like bromine from the original molecule) or an atom capable of anomalous dispersion allows for the determination of the absolute structure. nih.gov By analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true spatial arrangement of the atoms can be determined without ambiguity. ed.ac.uk

Configuration Assignment: Since the absolute configuration of the chiral auxiliary (e.g., the camphanic acid portion) is already known, the analysis of the crystal structure of the derivative reveals the relative stereochemistry between the known and unknown centers. This, in turn, allows for the unequivocal assignment of the absolute configuration of the chiral center at C3 of the original 1-bromo-3-methylpentane molecule as 'S'. sci-hub.se

This derivatization method is a cornerstone of stereochemical analysis, providing irrefutable proof of a molecule's absolute configuration.

Computational and Theoretical Investigations of S 1 Bromo 3 Methylpentane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, orbital energies, and other electronic properties. For (S)-1-Bromo-3-methylpentane, DFT calculations are crucial for understanding its reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative bromine atom creates a region of negative electrostatic potential, while the adjacent carbon and hydrogen atoms exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Illustrative data based on typical DFT (B3LYP/6-31G) calculations.*

| Property | Predicted Value | Unit |

| HOMO Energy | -10.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 11.3 | eV |

| Dipole Moment | 2.1 | Debye |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this landscape. scholaris.canih.gov

MD simulations provide a dynamic view of the molecule by simulating the atomic motions over time. youtube.com These simulations show how the molecule transitions between different conformations and can be used to determine the relative populations of each conformer at a given temperature, providing a Boltzmann-weighted distribution of the conformational space. nih.gov This analysis is critical as the reactivity and physical properties of the molecule are an average over all accessible conformations.

Table 2: Calculated Relative Energies of Key Conformers of this compound Illustrative data from a hypothetical Molecular Mechanics (MMFF94) conformational search.

| Conformer (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti (~180°) | 0.00 | ~ 65% |

| Gauche (+) (~60°) | 0.85 | ~ 17.5% |

| Gauche (-) (~ -60°) | 0.85 | ~ 17.5% |

Quantum Chemical Studies of Bond Dissociation Energies and Reaction Energetics

Quantum chemical methods, including high-level ab initio and DFT calculations, are used to determine the strength of chemical bonds through the calculation of Bond Dissociation Energy (BDE). wikipedia.orglibretexts.org The BDE is the standard enthalpy change required to break a bond homolytically, forming two radical fragments. wikipedia.orglibretexts.org It is a direct measure of bond strength. libretexts.org

For this compound, the C-Br bond is expected to be the weakest bond. Calculating its BDE is essential for predicting the molecule's thermal stability and its propensity to undergo reactions involving radical intermediates. In addition to the C-Br bond, BDEs for various C-H and C-C bonds can also be computed to build a complete picture of the molecule's chemical stability. Comparing these values helps predict which bond is most likely to break under specific conditions, such as pyrolysis or photolysis. wikipedia.org These calculations often require sophisticated methods to accurately account for electron correlation effects. researchgate.net

Table 3: Predicted Bond Dissociation Energies (BDE) for this compound Illustrative data based on typical DFT (G4 level of theory) calculations at 298 K.

| Bond | Predicted BDE (kcal/mol) |

| C1-Br | 70.5 |

| C3-H | 97.8 |

| C2-C3 | 86.2 |

| C4-C5 | 101.1 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. idc-online.comnih.govrsc.org These predictions are instrumental in assigning peaks in experimental spectra and confirming the molecular structure. The calculated shifts are typically scaled via linear regression to match experimental values more closely. idc-online.comrsc.org

Similarly, the calculation of vibrational frequencies is a standard output of quantum chemical computations. q-chem.com This involves calculating the second derivative of the energy with respect to atomic positions (the Hessian matrix). openmopac.netnih.gov The resulting frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. rowansci.com These predicted spectra help in the assignment of experimental IR bands to specific molecular motions, such as C-H stretches, CH₂ bends, and the characteristic C-Br stretch.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Illustrative data based on typical GIAO-DFT calculations, referenced to TMS.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C1 (-CH₂Br) | 35.5 | H (2) | 3.40 |

| C2 (-CH₂-) | 40.1 | H (2) | 1.75 |

| C3 (-CH-) | 34.2 | H (1) | 1.50 |

| C4 (-CH₂-) | 29.0 | H (2) | 1.25 |

| C5 (-CH₃) | 11.4 | H (3) | 0.90 |

| C6 (3-CH₃) | 19.3 | H (3) | 0.88 |

Table 5: Selected Predicted Vibrational Frequencies for this compound Illustrative data from a typical DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (alkane) | 2850 - 2960 | Stretching of C-H bonds |

| C-H Bend (CH₂/CH₃) | 1375 - 1465 | Bending/scissoring of C-H bonds |

| C-C Stretch | 1000 - 1250 | Stretching of carbon backbone |

| C-Br Stretch | 650 | Stretching of the Carbon-Bromine bond |

Emerging Research Frontiers and Future Perspectives for S 1 Bromo 3 Methylpentane

The chiral alkyl halide (S)-1-Bromo-3-methylpentane, while a relatively simple structure, stands at the intersection of several key areas in modern organic chemistry. Its utility as a chiral building block informs the continuous search for more efficient and selective synthetic methods. Emerging research is focused not only on its improved synthesis but also on novel ways to utilize its stereocenter in advanced applications. This article explores the frontiers of research related to this compound, from cutting-edge catalytic methods to its potential role in new materials and the advanced analytical techniques used to study it.

Q & A

Basic Question | Characterization Methods

- Gas Chromatography (GC) : Kovats retention indices (non-polar columns) provide volatility profiles; discrepancies in boiling points (e.g., 116–117°C vs. 143–144°C in analogs) require cross-validation with NIST reference data .

- IR Spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) confirm bromine presence. Compare with 3-Bromopentane spectra to distinguish structural isomers .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 151 for molecular ion) aid purity assessment. Isotopic labeling (e.g., deuterated analogs) resolves fragmentation ambiguities .

How can computational tools resolve contradictions in reported thermodynamic properties of this compound?

Advanced Question | Data Reconciliation

Discrepancies in enthalpy of formation or vapor pressure may arise from impurities or measurement techniques. Strategies include:

- QSPR Modeling : Relate molecular descriptors (e.g., topological indices) to experimental data, identifying outliers .

- Neural Networks : Train models on high-quality datasets (e.g., NIST WebBook) to predict properties like ΔHvap, reducing reliance on inconsistent literature values .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous data points from aggregated studies .

What role does this compound play in enantioselective pharmaceutical synthesis?

Advanced Question | Application in Drug Development

As a chiral building block, it is used in:

- Asymmetric Alkylation : Coupling with Grignard reagents to form tertiary carbon centers in drug intermediates (e.g., antihistamines). Enantiomeric excess (ee) is quantified via chiral GC .

- Prodrug Activation : Bromine’s leaving-group ability enables controlled release of active metabolites. Kinetic studies in simulated physiological conditions (pH 7.4, 37°C) assess hydrolysis rates .

How can researchers design experiments to distinguish between elimination and substitution pathways in reactions involving this compound?

Basic Question | Reaction Mechanism Elucidation

- Base Strength Screening : Weak bases (e.g., NaHCO₃) favor substitution, while strong bases (e.g., KOtBu) promote elimination. Monitor product ratios via GC .

- Isotopic Labeling : Use deuterated β-hydrogens to study kinetic isotope effects (KIE). A KIE > 2 indicates E2 mechanisms .

- Solvent Effects : High-dielectric solvents (e.g., DMF) stabilize transition states for SN2, while non-polar solvents (e.g., hexane) favor E2 .

What methodologies are employed to measure the thermodynamic stability of this compound under varying storage conditions?

Advanced Question | Stability Profiling

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C) and humidity, tracking decomposition (e.g., HBr release) via titration .

- DSC/TGA Analysis : Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis quantifies thermal decomposition thresholds .

- Light Sensitivity Tests : UV-Vis spectroscopy monitors bromine dissociation under UV exposure, guiding storage protocols (e.g., amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.